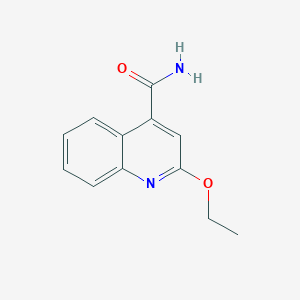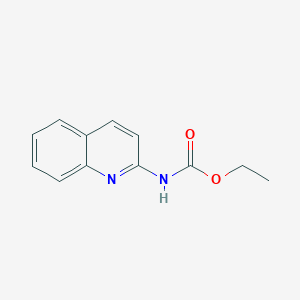
5-(Benzyloxy)-4-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-4-methylpyridin-3-amine: is an organic compound that belongs to the class of pyridine derivatives It features a benzyloxy group attached to the 5th position, a methyl group at the 4th position, and an amine group at the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-4-methylpyridin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(Benzyloxy)-4-methylpyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and ligands for coordination chemistry .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It can be modified to create analogs with improved biological activity and selectivity .
Medicine: Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins . The amine group can form hydrogen bonds with active site residues, contributing to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
4-Methylpyridin-3-amine: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.
5-(Benzyloxy)-2-methylpyridin-3-amine: Similar structure but with the methyl group at the 2nd position, leading to different steric and electronic effects.
5-(Benzyloxy)-4-methylpyridin-2-amine: The amine group is at the 2nd position, which can affect its reactivity and interaction with biological targets.
Uniqueness: The combination of the benzyloxy, methyl, and amine groups provides a versatile scaffold for further modification and optimization in various research and industrial contexts .
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
4-methyl-5-phenylmethoxypyridin-3-amine |
InChI |
InChI=1S/C13H14N2O/c1-10-12(14)7-15-8-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9,14H2,1H3 |
Clé InChI |
ASJCAMVRKAORQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1N)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11887272.png)

![Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B11887286.png)
![7-Chloro-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B11887312.png)



![Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]-](/img/structure/B11887327.png)
